(5E)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione
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Overview
Description
(5E)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione is a complex organic compound with a unique structure that combines a thiazolidine ring with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thiazolidine Ring: This can be achieved through the reaction of a suitable amine with a thiocarbonyl compound under acidic conditions.
Introduction of the Benzylidene Group: This step involves the condensation of the thiazolidine intermediate with an aldehyde or ketone, often under basic conditions.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The benzylidene group can be hydrogenated to yield the corresponding alkane.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can be facilitated by the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, reduction of the nitro group would yield an amine, while hydrogenation of the benzylidene group would yield an alkane.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic applications.
Medicine: It may have potential as a drug candidate for the treatment of various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (5E)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used as an antiseptic.
Uniqueness
What sets (5E)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione apart from similar compounds is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
(5E)-5-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-3-[(3-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-5-30-20-9-15(4)17(11-19(20)14(2)3)12-21-22(26)24(23(27)31-21)13-16-7-6-8-18(10-16)25(28)29/h6-12,14H,5,13H2,1-4H3/b21-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZTUFUYWRCEIC-CIAFOILYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C=C2C(=O)N(C(=O)S2)CC3=CC(=CC=C3)[N+](=O)[O-])C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)C)/C=C/2\C(=O)N(C(=O)S2)CC3=CC(=CC=C3)[N+](=O)[O-])C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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